6-Ethynyl-1H-imidazo[4,5-b]pyridine
Overview
Description
6-Ethynyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with an ethynyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to acetylene dicarboxylates, followed by intramolecular cyclization . The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate ethynyl halide .
Industrial Production Methods: Industrial production methods for 6-Ethynyl-1H-imidazo[4,5-b]pyridine would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the Sonogashira coupling to ensure consistent product quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to yield partially saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of partially saturated imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
6-Ethynyl-1H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere for purines, which could lead to new therapeutic agents.
Medicine: Explored for its potential in developing drugs for treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 6-Ethynyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can act as a positive allosteric modulator of GABA A receptors, enhancing their activity . Additionally, it may inhibit certain enzymes, such as c-MET kinases, which are involved in carcinogenesis . The compound’s ability to interact with these targets makes it a promising candidate for drug development.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the ethynyl group.
Imidazo[4,5-c]pyridine: A structural isomer with the imidazole ring fused at a different position.
Imidazo[1,2-a]pyridine: Another isomer with a different fusion pattern.
Uniqueness: 6-Ethynyl-1H-imidazo[4,5-b]pyridine is unique due to the presence of the ethynyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This modification can enhance its potential as a therapeutic agent by improving its binding affinity to molecular targets and its pharmacokinetic properties .
Properties
IUPAC Name |
6-ethynyl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-7-8(9-4-6)11-5-10-7/h1,3-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNIXMJEIIWTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(N=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592466 | |
Record name | 6-Ethynyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351325-04-7 | |
Record name | 6-Ethynyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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